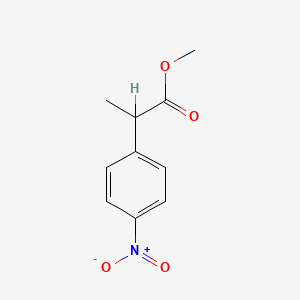

Methyl 2-(4-nitrophenyl)propanoate

Description

The exact mass of the compound Methyl 2-(4-nitrophenyl)propanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(4-nitrophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-nitrophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(10(12)15-2)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHFCRJVWNLNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964675 | |

| Record name | Methyl 2-(4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50415-69-5 | |

| Record name | Benzeneacetic acid, α-methyl-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50415-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(4-nitrophenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050415695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(4-nitrophenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2-(4-nitrophenyl)propanoate" synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-nitrophenyl)propanoate

Abstract

Methyl 2-(4-nitrophenyl)propanoate is a valuable chemical intermediate whose synthesis is of significant interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound. We will explore a classical two-step approach involving the synthesis of the corresponding carboxylic acid followed by Fischer-Speier esterification, as well as modern, more direct methods such as Palladium-catalyzed α-arylation and Nucleophilic Aromatic Substitution (SNAr). This document provides detailed, step-by-step experimental protocols, mechanistic insights, and comparative analysis of the different routes, designed to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective synthesis.

Introduction

The α-aryl propanoate scaffold is a prevalent motif in numerous biologically active molecules and functional materials. Specifically, Methyl 2-(4-nitrophenyl)propanoate serves as a key building block, with the nitro group offering a versatile handle for further chemical transformations, such as reduction to an amine for subsequent coupling reactions. The precursor, 2-(4-nitrophenyl)propionic acid, is a reagent used in preparing α-methylated analogs of triiodothyroalkanoic acids which interact with hepatic thyroid receptors[1]. Given its utility, the development of efficient and scalable synthetic routes is a critical objective. This guide delves into the core methodologies for its preparation, emphasizing the chemical principles that underpin each experimental choice.

Part 1: The Classical Two-Step Synthesis

The most established and widely documented route to Methyl 2-(4-nitrophenyl)propanoate involves a two-step sequence: the synthesis of the carboxylic acid precursor followed by its esterification. This pathway is robust, reliable, and utilizes fundamental organic reactions.

Logical Workflow: Classical Two-Step Synthesis

Caption: Overall workflow for the classical synthesis pathway.

Step 1: Synthesis of 2-(4-Nitrophenyl)propanoic Acid

The precursor acid is commonly synthesized via the hydrolysis and subsequent decarboxylation of a substituted malonic ester. This method provides good yields of the desired carboxylic acid.[2]

Mechanism Insight: The reaction begins with the saponification (base-catalyzed hydrolysis) of the two ester groups of diethyl 2-methyl-2-(4-nitrophenyl)-malonate to form a dicarboxylate salt. Upon acidification, this salt is converted to a β-keto acid analog (a malonic acid derivative), which is thermally unstable. Gentle heating promotes decarboxylation, where a six-membered cyclic transition state facilitates the loss of carbon dioxide to yield the final 2-(4-nitrophenyl)propanoic acid.

Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)propanoic Acid [2]

-

Reaction Setup: Dissolve 147 g of crude diethyl 2-methyl-2-(4-nitrophenyl)-malonate in 600 mL of ethanol in a suitable reaction vessel.

-

Hydrolysis: Prepare a solution of 42.4 g of 93% sodium hydroxide in 400 mL of water. Add this aqueous NaOH solution to the ethanolic solution of the malonate.

-

Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature with stirring for 3 hours.

-

Work-up (Separation): After the reaction is complete, add 1 L of water to the mixture. Separate the resulting oily substance from the aqueous layer.

-

Acidification & Extraction: Acidify the aqueous layer with concentrated hydrochloric acid. Extract the acidified aqueous layer with 700 mL of ethyl acetate.

-

Washing and Drying: Wash the collected ethyl acetate layer with a saturated solution of sodium chloride and dry it over anhydrous magnesium sulfate.

-

Isolation: Filter off the magnesium sulfate. Remove the ethyl acetate by distillation under reduced pressure to yield crude 2-(4-nitrophenyl)propanoic acid. The reported yield for this step is 66.8 g.[2]

Step 2: Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4] It is a reversible equilibrium-controlled process. To drive the reaction towards the product, an excess of the alcohol (methanol in this case) is typically used, and/or the water byproduct is removed.[3][5]

Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of methanol then attacks this activated carbonyl carbon. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[5]

Mechanism: Fischer-Speier Esterification

Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.

Experimental Protocol: Methyl 2-(4-nitrophenyl)propanoate Synthesis [6]

-

Reaction Setup: In a round-bottom flask, dissolve 1.95 g (10 mmol) of 2-(4-nitrophenyl)propanoic acid in 20 mL of methanol.

-

Catalyst Addition: Carefully add 0.1 mL of concentrated sulfuric acid to the solution.

-

Reaction Conditions: Stir the resulting solution at room temperature overnight (approximately 12-16 hours).

-

Isolation: After the reaction period, evaporate the solvent (methanol) under reduced pressure.

-

Purification: Dilute the resulting crude oil with 15 mL of diethyl ether (Et₂O) and filter it through a short pad of silica gel (SiO₂) to remove baseline impurities and the acid catalyst.

-

Final Product: Evaporate the solvent from the filtrate to afford the final product, Methyl 2-(4-nitrophenyl)propanoate, as a yellow oil. The reaction is reported to proceed in quantitative yield (2.10 g).[6]

Data Summary for the Classical Pathway

| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Product | Yield |

| 1 | Diethyl 2-methyl-2-(4-nitrophenyl)malonate | NaOH, HCl | Ethanol/Water | 50°C | 3 h | 2-(4-Nitrophenyl)propanoic acid | ~75-85% |

| 2 | 2-(4-Nitrophenyl)propanoic acid | Methanol, H₂SO₄ | Methanol | Room Temp. | Overnight | Methyl 2-(4-nitrophenyl)propanoate | Quantitative[6] |

Part 2: Modern Synthetic Approaches

While the classical two-step method is effective, modern organic synthesis often favors more direct and atom-economical routes. Cross-coupling and nucleophilic substitution reactions represent powerful alternatives.

Palladium-Catalyzed α-Arylation

A more direct route involves the palladium-catalyzed coupling of an ester enolate with an aryl halide. This approach forms the critical C-C bond in a single step. The reaction can be performed with various propanoate esters and 4-substituted nitrobenzenes (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene).[7]

Mechanism Insight: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. In a separate process, a strong base deprotonates the α-carbon of the methyl propanoate to form an enolate. This enolate then undergoes transmetalation to the palladium center (or directly coordinates and is deprotonated). The final step is reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the α-aryl ester and regenerates the Pd(0) catalyst.[7][8]

Workflow: Palladium-Catalyzed α-Arylation

Caption: Key components for a direct α-arylation reaction.

Proposed Experimental Protocol (Hypothetical, based on similar reactions[7][8])

-

Catalyst Pre-formation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), charge Pd₂(dba)₃ (palladium catalyst precursor) and a suitable phosphine ligand (e.g., P(t-Bu)₃). Add anhydrous toluene and stir.

-

Reaction Setup: In a separate flask, add 4-chloronitrobenzene and methyl propanoate to anhydrous toluene.

-

Base Addition: Cool the reaction mixture and slowly add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to generate the ester enolate in situ.

-

Coupling: Transfer the catalyst solution to the reaction mixture via cannula. Heat the reaction to the required temperature (e.g., 80-100°C) and monitor by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[9] This allows for a direct SNAr reaction where the enolate of methyl propanoate displaces a halide (e.g., fluoride or chloride) from 4-halonitrobenzene.

Mechanism Insight: This reaction proceeds via an addition-elimination mechanism. The nucleophilic ester enolate attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized onto the electron-withdrawing nitro group, stabilizing the intermediate. In the second step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored to yield the final product.[9][10]

This method avoids the use of expensive transition metal catalysts but often requires highly polar aprotic solvents like DMF or DMSO and may necessitate stronger reaction conditions compared to palladium-catalyzed methods.

Part 3: Spectroscopic Characterization

The structural confirmation of Methyl 2-(4-nitrophenyl)propanoate is typically achieved using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Aromatic Region: Two doublets in the range of δ 7.5-8.5 ppm, showing an AA'BB' splitting pattern typical of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be further downfield.

-

Aliphatic Region: A quartet around δ 3.7-4.0 ppm corresponding to the methine proton (-CH-), split by the adjacent methyl group.

-

Ester Methyl: A singlet at approximately δ 3.7 ppm for the ester methyl protons (-OCH₃).

-

Propanoate Methyl: A doublet around δ 1.5-1.6 ppm for the methyl group protons (-CH-CH₃), split by the methine proton.

-

-

¹³C NMR: The carbon NMR would show distinct signals for the ester carbonyl (~173 ppm), the four unique aromatic carbons (with the carbon attached to the nitro group being the most deshielded), the methine carbon (~45 ppm), the ester methyl carbon (~52 ppm), and the propanoate methyl carbon (~18 ppm).

-

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands.

-

Carbonyl Stretch (C=O): A strong peak around 1735-1750 cm⁻¹.

-

Nitro Group (NO₂): Two strong peaks corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹) stretches.

-

C-O Stretch: A peak in the 1100-1300 cm⁻¹ region.

-

Conclusion

The synthesis of Methyl 2-(4-nitrophenyl)propanoate can be successfully achieved through several viable pathways. The classical two-step method, involving the formation and subsequent Fischer esterification of 2-(4-nitrophenyl)propanoic acid, stands as a highly reliable and well-understood route, ideal for producing significant quantities with standard laboratory equipment.[2][6] For researchers seeking more direct and potentially more efficient methods, modern transition-metal-catalyzed reactions, such as palladium-catalyzed α-arylation, offer a powerful single-step alternative that is highly convergent.[7] Furthermore, the principles of Nucleophilic Aromatic Substitution provide another catalyst-free avenue, leveraging the inherent electronic properties of the 4-nitrophenyl system.[9] The choice of synthetic strategy will ultimately depend on factors such as available starting materials, required scale, cost of reagents and catalysts, and the desired process efficiency.

References

-

PrepChem.com. Synthesis of 2-(4-nitrophenyl)propionic acid. Available from: [Link]

- Google Patents. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

-

OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). Available from: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

-

Wikipedia. Fischer–Speier esterification. Available from: [Link]

-

RSC Publishing. Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Available from: [Link]

-

University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]

-

PraxiLabs. Fischer Esterification Experiment Virtual Lab. Available from: [Link]

-

Science.gov. nucleophilic aromatic substitution: Topics by Science.gov. Available from: [Link]

-

The Royal Society of Chemistry. Analytical Methods 2. Materials and Methods. Available from: [Link]

-

PrepChem.com. Synthesis of 2-(4-nitrophenyl)butyric acid. Available from: [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Available from: [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Available from: [Link]

-

Journal of the Chemical Society B - RSC Publishing. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Available from: [Link]

-

PubChem. 2-Propenoic acid, 4-nitrophenyl ester | C9H7NO4 | CID 97687. Available from: [Link]

-

ResearchGate. (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

-

PubChem - NIH. Methyl 2-(2-nitrophenyl)propanoate | C10H11NO4 | CID 12816936. Available from: [Link]

-

University of Scranton. Advanced Organic Module | English | Green Chemistry. Available from: [Link]

-

The Royal Society of Chemistry. Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Available from: [Link]

-

PMC - NIH. Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. (2016-06-15). Available from: [Link]

-

Pharmaffiliates. CAS No : 1956-06-5| Chemical Name : Propanoic acid,4-nitrophenyl ester. Available from: [Link]

-

PubMed - NIH. Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. (2016-06-30). Available from: [Link]

- Google Patents. EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.

-

Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

-

PubMed. Palladium-catalyzed direct α-arylation of methyl sulfones with aryl bromides. (2013-04-05). Available from: [Link]

-

PubMed. Palladium-Catalyzed C-H Arylation/Arene Dearomatization Domino Reaction: Expeditious Access to Spiro[11][12]fluorenes. (2023-08-04). Available from: [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015-08-12). Available from: [Link]

-

YouTube. Determining a Structure with IR and NMR. (2018-04-13). Available from: [Link]

Sources

- 1. 2-(4-NITROPHENYL)PROPIONIC ACID | 19910-33-9 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. athabascau.ca [athabascau.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. methyl 2-(4-nitrophenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 7. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]

- 8. Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]

- 11. (R)-2-(4-nitrophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

"Methyl 2-(4-nitrophenyl)propanoate" chemical properties and structure

An In-depth Technical Guide to Methyl 2-(4-nitrophenyl)propanoate (CAS: 50415-69-5)

Executive Summary

Methyl 2-(4-nitrophenyl)propanoate is a nitroaromatic organic compound belonging to the class of propanoate esters. Characterized by a chiral center at the alpha-carbon and a reactive nitro group on the phenyl ring, this molecule serves as a versatile intermediate in synthetic organic chemistry. Its structural framework is closely related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), positioning it as a valuable building block for the development of novel pharmaceutical analogues and compound libraries. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, established synthetic protocols, key chemical reactions, and its potential applications for professionals in chemical research and drug development.

Molecular Structure and Identification

The identity of Methyl 2-(4-nitrophenyl)propanoate is defined by its specific arrangement of atoms and functional groups. It is crucial to distinguish it from its close isomer, Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS: 59115-08-1), which possesses an additional methyl group.

2.1 Chemical Structure

2.2 Key Identifiers

| Identifier | Value |

| IUPAC Name | methyl 2-(4-nitrophenyl)propanoate |

| CAS Number | 50415-69-5[1][2][3] |

| Molecular Formula | C₁₀H₁₁NO₄[1] |

| Molecular Weight | 209.20 g/mol [1] |

| SMILES | CC(C1=CC=C(=O)C=C1)C(OC)=O[1] |

| InChIKey | Not readily available in searched sources. |

Physicochemical and Computational Properties

The physical and computed properties of a compound are critical for predicting its behavior in experimental settings, including solubility, reactivity, and potential bioavailability.

| Property | Value | Source |

| Physical State | Yellow Oil (crude product) | [2] |

| Storage Conditions | Room Temperature | [1] |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.8713 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis and Purification

The most direct and common method for preparing Methyl 2-(4-nitrophenyl)propanoate is through the acid-catalyzed esterification of its parent carboxylic acid, 2-(4-nitrophenyl)propionic acid.

4.1 Primary Synthetic Route: Fischer Esterification

This classic reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. The excess alcohol serves both as a reactant and the solvent, driving the equilibrium towards the ester product in accordance with Le Châtelier's principle. Concentrated sulfuric acid is an ideal catalyst as it is also a powerful dehydrating agent, removing the water byproduct and further favoring product formation.

Experimental Protocol:

-

Dissolution: Dissolve 2-(4-nitrophenyl)propionic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).[2]

-

Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise to the solution (approx. 0.01-0.05 eq).[2]

-

Reaction: Stir the resulting solution at room temperature overnight to ensure complete conversion.[2]

-

Work-up:

-

Purification:

4.2 Synthesis Workflow Diagram

Caption: Figure 1: Fischer Esterification Synthesis Workflow.

Chemical Reactivity and Synthetic Utility

Methyl 2-(4-nitrophenyl)propanoate possesses two primary reactive sites: the nitro group and the ester functional group. These sites allow for diverse chemical transformations, making it a valuable synthetic intermediate.

5.1 Reduction of the Nitro Group

The transformation of the nitro group into an amine is a cornerstone reaction in medicinal chemistry. The resulting aniline derivative, Methyl 2-(4-aminophenyl)propanoate, is a key precursor for synthesizing a wide range of bioactive molecules, including amides, sulfonamides, and ureas. This reduction can be readily achieved using standard methodologies such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems (e.g., SnCl₂ in HCl). The amino group provides a nucleophilic handle for further derivatization.[4]

5.2 Hydrolysis of the Ester

The ester can be cleaved to regenerate the parent carboxylic acid through hydrolysis. This reaction is typically performed under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide, followed by acidic work-up. Acid-catalyzed hydrolysis is also possible but is an equilibrium process. This reversibility allows for the protection of the carboxylic acid functionality during other synthetic steps.

5.3 Reactivity Diagram

Caption: Figure 2: Key Reactivity Pathways.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, Methyl 2-(4-nitrophenyl)propanoate is a strategic starting material in the synthesis of more complex molecules.

6.1 Role as a Synthetic Intermediate

The compound's primary value lies in its role as a bifunctional building block. The ester can be converted to other functional groups (e.g., amides, alcohols via reduction), while the nitro group can be reduced to an amine, which is a gateway to a vast array of chemical modifications.[4]

6.2 Potential in NSAID Analogue Synthesis

The core structure, 2-arylpropionic acid, is the defining feature of the "profen" family of NSAIDs (e.g., Ibuprofen, Naproxen). By starting with Methyl 2-(4-nitrophenyl)propanoate, researchers can perform chemistry on the nitro/amino group to append various substituents, thereby creating libraries of novel 2-arylpropionic acid derivatives for screening as potential anti-inflammatory agents or for other therapeutic targets.

6.3 Utility in Chemical Biology and Library Synthesis

The well-defined reactive handles make this compound an excellent candidate for incorporation into combinatorial libraries. It can be attached to solid supports or used in solution-phase parallel synthesis to rapidly generate a large number of distinct compounds for high-throughput screening against biological targets.

Conclusion

Methyl 2-(4-nitrophenyl)propanoate (CAS: 50415-69-5) is a well-defined chemical entity with significant potential as a synthetic intermediate. Its straightforward synthesis via Fischer esterification and the orthogonal reactivity of its ester and nitro functional groups provide chemists with a versatile platform for molecular elaboration. For researchers and professionals in drug development, it represents a valuable and strategic starting material for the exploration of new chemical space, particularly in the synthesis of analogues of proven therapeutic agents like 2-arylpropionic acids.

References

-

PubChem. 2-Methyl-2-(4-nitrophenyl)propanoic acid. [Link]

-

PrepChem.com. Synthesis of 2-(4-nitrophenyl)propionic acid. [Link]

-

PubChem. 2-(4-Nitrophenyl)propionic acid. [Link]

- Google Patents.

Sources

- 1. chemscene.com [chemscene.com]

- 2. methyl 2-(4-nitrophenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 3. methyl 2-(4-nitrophenyl)propionate | 50415-69-5 [chemicalbook.com]

- 4. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-(4-nitrophenyl)propanoate (CAS 50415-69-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-nitrophenyl)propanoate, with CAS number 50415-69-5, is a fascinating molecule that stands at the intersection of several key areas in pharmaceutical and chemical research. As a derivative of the 2-arylpropanoic acid class, it shares a structural backbone with a multitude of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a nitro group on the aromatic ring, however, imparts unique chemical reactivity and opens up a distinct set of possibilities for its application, particularly as a versatile intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the practical considerations for researchers in drug development.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of a compound is the foundation of its successful application in research and development. Herein are the key properties of Methyl 2-(4-nitrophenyl)propanoate.

| Property | Value | Source |

| CAS Number | 50415-69-5 | [1] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [1] |

| Appearance | Expected to be a powder or oil | |

| Storage | Store at room temperature |

Synthesis of Methyl 2-(4-nitrophenyl)propanoate

The synthesis of Methyl 2-(4-nitrophenyl)propanoate can be efficiently achieved through the Fischer esterification of its corresponding carboxylic acid, 2-(4-nitrophenyl)propionic acid. This two-step approach, starting from the commercially available diethyl 2-methyl-2-(4-nitrophenyl)-malonate, is a reliable method for laboratory-scale preparation.

Part 1: Synthesis of 2-(4-nitrophenyl)propionic acid

The initial step involves the hydrolysis and decarboxylation of diethyl 2-methyl-2-(4-nitrophenyl)-malonate.

Experimental Protocol: Synthesis of 2-(4-nitrophenyl)propionic acid [2]

-

Dissolution: In a round-bottom flask, dissolve crude diethyl 2-methyl-2-(4-nitrophenyl)-malonate (e.g., 147 g) in ethanol (600 ml).

-

Hydrolysis: To the stirred solution, add a solution of sodium hydroxide (e.g., 42.4 g of 93% NaOH in 400 ml of water).

-

Reaction: Heat the reaction mixture to 50°C and maintain for 3 hours.

-

Work-up: After cooling, add 1 liter of water to the reaction mixture. Separate the aqueous layer from any oily substance.

-

Acidification: Acidify the aqueous layer with concentrated hydrochloric acid.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (e.g., 700 ml).

-

Washing and Drying: Wash the ethyl acetate layer with a saturated solution of sodium chloride and dry over anhydrous magnesium sulfate.

-

Isolation: Filter off the magnesium sulfate and remove the ethyl acetate by rotary evaporation to yield crude 2-(4-nitrophenyl)propionic acid.

Part 2: Fischer Esterification to Methyl 2-(4-nitrophenyl)propanoate

The synthesized 2-(4-nitrophenyl)propionic acid is then esterified to the target methyl ester.

Experimental Protocol: Synthesis of Methyl 2-(4-nitrophenyl)propanoate [3]

-

Reaction Setup: In a round-bottom flask, dissolve 2-(4-nitrophenyl)propionic acid (e.g., 1.95 g, 10 mmol) in methanol (20 mL).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the solution.

-

Reaction: Stir the resulting solution at room temperature overnight.

-

Solvent Removal: After the reaction is complete (monitored by TLC), evaporate the methanol under reduced pressure.

-

Purification: Dilute the crude oil with diethyl ether (15 mL) and filter through a pad of silica gel to afford the pure Methyl 2-(4-nitrophenyl)propanoate.

Sources

- 1. chemscene.com [chemscene.com]

- 2. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 4-Nitrophenyl 2-bromo-2-methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(4-nitrophenyl)propanoate

This guide provides a comprehensive overview of Methyl 2-(4-nitrophenyl)propanoate, a nitro-containing aromatic ester. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its fundamental chemical properties, synthesis, and potential applications, ensuring a thorough understanding of this compound.

Core Chemical Identity

Methyl 2-(4-nitrophenyl)propanoate is a chemical compound with the CAS number 50415-69-5.[1][2][3] It is also known by its synonym, methyl 2-(4-nitrophenyl)propionate.[1] This compound belongs to the class of aromatic compounds containing a nitro group and a propanoate ester functional group.

Molecular Formula and Weight

The molecular formula of Methyl 2-(4-nitrophenyl)propanoate is C₁₀H₁₁NO₄.[1][2][3] Based on this formula, its calculated molecular weight is 209.20 g/mol .[1][2][3][4]

Chemical Structure

The structure of Methyl 2-(4-nitrophenyl)propanoate consists of a benzene ring substituted with a nitro group at the para-position (position 4) and a 2-propanoate group. The methyl ester is attached to the carboxyl group of the propanoic acid moiety.

Physicochemical Properties

The physicochemical properties of a compound are crucial for its application in research and development. The following table summarizes key computed properties for Methyl 2-(4-nitrophenyl)propanoate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][3] |

| Molecular Weight | 209.20 g/mol | [1][2][3][4] |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | [1] |

| LogP | 1.8713 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis of Methyl 2-(4-nitrophenyl)propanoate

The synthesis of Methyl 2-(4-nitrophenyl)propanoate can be achieved through the esterification of 2-(4-nitrophenyl)propionic acid. A common laboratory-scale synthesis is described below.

Synthetic Pathway Overview

The primary route to obtaining Methyl 2-(4-nitrophenyl)propanoate is the Fischer esterification of the corresponding carboxylic acid, 2-(4-nitrophenyl)propionic acid, with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Caption: Fischer esterification workflow for the synthesis of Methyl 2-(4-nitrophenyl)propanoate.

Detailed Experimental Protocol

The following protocol is based on a general esterification procedure.[3]

Materials:

-

2-(4-nitrophenyl)propionic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Silica gel (SiO₂)

Procedure:

-

Dissolve 2-(4-nitrophenyl)propionic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Stir the resulting solution at room temperature overnight.

-

After the reaction is complete, evaporate the solvent.

-

Dilute the crude oil with diethyl ether.

-

Filter the solution through a pad of silica gel to afford the final product, Methyl 2-(4-nitrophenyl)propanoate.

Applications and Research Interest

While specific, large-scale industrial applications for Methyl 2-(4-nitrophenyl)propanoate are not widely documented in the provided search results, its structure suggests potential utility in several areas of chemical research and development:

-

Intermediate in Organic Synthesis: As an ester with a reactive nitro group, it can serve as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals and materials.

-

Precursor for 2-Arylpropionic Acids: The synthesis of related 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), is a field of significant interest.[5] While not ibuprofen itself, which is a 2-(4-isobutylphenyl)propanoate, the synthetic methodologies may be analogous.

-

Research in Chemical Reactions: The compound can be used as a model substrate in studies of reaction mechanisms, such as hydrolysis, amidation, and reduction of the nitro group.

Safety and Handling

For research use only. Not intended for diagnostic or therapeutic use.[2] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-(4-nitrophenyl)propanoate is a well-defined chemical compound with established molecular weight and formula. Its synthesis via Fischer esterification is a straightforward process. While its direct applications are not extensively detailed, its chemical structure makes it a valuable intermediate for organic synthesis, particularly in the development of more complex molecules and in the study of chemical reactions.

References

-

PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-2-(4-nitrophenyl)propanoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]

-

van Beek, H. L., Winter, R. T., Eastham, G. R., & Fraaije, M. W. (2012). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications, 48(79), 9897-9899. Retrieved from [Link]

- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. methyl 2-(4-nitrophenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Methyl-2-(4-nitrophenyl)propanoic acid | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

"Methyl 2-(4-nitrophenyl)propanoate" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(4-nitrophenyl)propanoate

Introduction

Methyl 2-(4-nitrophenyl)propanoate (CAS No. 50415-69-5) is a nitroaromatic compound with a molecular formula of C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol .[1][2][3] As a derivative of 2-arylpropionic acids, a class of compounds with significant pharmacological relevance, the precise structural elucidation and purity confirmation of this molecule are paramount for researchers in medicinal chemistry and drug development. The presence of distinct functional groups—a parasubstituted nitroaromatic ring, a chiral center, and a methyl ester—provides a rich landscape for spectroscopic analysis.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 2-(4-nitrophenyl)propanoate. The interpretation herein is grounded in fundamental principles and comparative data from related structures, offering field-proven insights into the causal relationships between molecular structure and spectroscopic output. The methodologies described are designed to form a self-validating system for the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's architecture is the foundation for interpreting its spectral data. The structure contains several key features that give rise to characteristic signals in different spectroscopic techniques.

Figure 1: Structure of Methyl 2-(4-nitrophenyl)propanoate with key proton groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2-(4-nitrophenyl)propanoate, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals corresponding to the chemically non-equivalent protons in the molecule. The strong electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons.[4]

Predicted ¹H NMR Data Summary

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Ar-H (ortho to NO₂) | ~ 8.2 | Doublet (d) | 2H | H-3, H-5 |

| Ar-H (meta to NO₂) | ~ 7.5 | Doublet (d) | 2H | H-2, H-6 |

| -OCH₃ (Ester) | ~ 3.7 | Singlet (s) | 3H | Methyl ester |

| -CH- (Methine) | ~ 3.8 - 3.9 | Quartet (q) | 1H | Propanoate CH |

| -CH₃ (Propanoate) | ~ 1.6 | Doublet (d) | 3H | Propanoate CH₃ |

Data Interpretation:

-

Aromatic Region: The para-substituted pattern gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-withdrawing nitro group are deshielded and appear downfield (around 8.2 ppm), while the protons meta to the nitro group appear further upfield (around 7.5 ppm). This pattern is consistent with data for related p-nitrophenyl compounds.[5][6]

-

Aliphatic Region: The methine proton (-CH-) is adjacent to both the aromatic ring and the carbonyl group, placing its signal around 3.8-3.9 ppm. It is split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons of the propanoate group (-CH₃) are split into a doublet by the single methine proton, appearing around 1.6 ppm.

-

Ester Methyl Group: The methyl protons of the ester group (-OCH₃) are not coupled to any other protons, resulting in a sharp singlet signal around 3.7 ppm. This chemical shift is characteristic of methyl esters.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, 8 distinct signals are expected.

Predicted ¹³C NMR Data Summary

| Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | ~ 173 | Ester Carbonyl |

| C-NO₂ | ~ 147 | C4 (ipso-carbon) |

| C-CH | ~ 145 | C1 (ipso-carbon) |

| Ar-CH (ortho to NO₂) | ~ 124 | C3, C5 |

| Ar-CH (meta to NO₂) | ~ 129 | C2, C6 |

| -OCH₃ | ~ 52 | Ester Methyl |

| -CH- | ~ 45 | Propanoate Methine |

| -CH₃ | ~ 18 | Propanoate Methyl |

Data Interpretation:

-

Downfield Region: The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~173 ppm).[8] The aromatic carbons attached to the nitro and propanoate groups (ipso-carbons) are also significantly downfield.

-

Aromatic Region: The four aromatic CH carbons give two signals, consistent with the molecular symmetry, in the typical 120-130 ppm range.

-

Upfield Region: The aliphatic carbons appear at the highest field. The ester methoxy carbon (-OCH₃) is found around 52 ppm, the methine carbon (-CH-) around 45 ppm, and the propanoate methyl carbon (-CH₃) is the most shielded, appearing around 18 ppm.[9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Methyl 2-(4-nitrophenyl)propanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is assigned a chemical shift of 0.0 ppm.

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Parameters: Use proton decoupling to simplify the spectrum to singlets. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3100-3000 | C-H Stretch | Aromatic C-H |

| ~ 2990-2850 | C-H Stretch | Aliphatic C-H |

| ~ 1740 | C=O Stretch | Ester Carbonyl |

| ~ 1600, 1475 | C=C Stretch | Aromatic Ring |

| ~ 1525, 1350 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) |

| ~ 1250-1100 | C-O Stretch | Ester C-O |

Data Interpretation:

-

Carbonyl Stretch: The most intense and characteristic peak in the spectrum will be the C=O stretch of the ester group, appearing strongly around 1740 cm⁻¹. This is a definitive indicator of the ester functionality.[10]

-

Nitro Group Stretches: The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretch around 1525 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. These bands are characteristic of aromatic nitro compounds.[11]

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methyl and methine groups.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of signals, including the C-O ester stretches and various bending vibrations, which serve as a unique fingerprint for the molecule.[10]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Thin Film): If the sample is an oil, place a small drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Gently press the plates together to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean salt plates should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. For Methyl 2-(4-nitrophenyl)propanoate (MW = 209.20), the molecular ion peak is expected at m/z 209.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Ion Structure | Fragment Lost |

|---|---|---|

| 209 | [C₁₀H₁₁NO₄]⁺˙ | Molecular Ion (M⁺˙) |

| 178 | [M - OCH₃]⁺ | Methoxy radical |

| 150 | [M - COOCH₃]⁺ | Carbomethoxy radical |

| 163 | [M - NO₂]⁺ | Nitro radical |

| 134 | [C₈H₈O]⁺˙ | Loss of NO₂ and C₂H₅ |

| 120 | [C₇H₆N]⁺ | Fragmentation of side chain |

Fragmentation Analysis: Under electron ionization (EI), the molecular ion ([M]⁺˙ at m/z 209) will be observed. Key fragmentation pathways for esters and nitroaromatics provide diagnostic ions.[12]

-

Loss of Methoxy Group: Alpha-cleavage can lead to the loss of the methoxy radical (•OCH₃, 31 Da), resulting in a prominent acylium ion at m/z 178.

-

Loss of Carbomethoxy Group: Cleavage of the bond between the aromatic ring and the side chain can lead to the loss of the •CH(CH₃)COOCH₃ radical (88 Da) or the formation of a fragment corresponding to the carbomethoxy group itself. A more likely fragmentation is the loss of the entire carbomethoxy group as a radical (•COOCH₃, 59 Da), leading to an ion at m/z 150.

-

Nitro Group Fragmentation: The nitro group can be lost as a nitro radical (•NO₂, 46 Da), giving rise to a fragment at m/z 163. Further fragmentation is also common for nitroaromatics.[12]

Figure 2: Proposed major fragmentation pathways for Methyl 2-(4-nitrophenyl)propanoate in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or through a GC or LC inlet.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

-

Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to detect the molecular ion and key fragments.

Conclusion

The collective application of NMR, IR, and MS provides a robust and self-validating methodology for the comprehensive characterization of Methyl 2-(4-nitrophenyl)propanoate. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of the critical ester and nitro functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the highest level of scientific integrity for researchers working with this and related compounds in drug development and materials science.

References

Sources

- 1. methyl 2-(4-nitrophenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 2-(2-nitrophenyl)propanoate | C10H11NO4 | CID 12816936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 2-(4-NITROPHENYL)PROPIONIC ACID(19910-33-9) 1H NMR spectrum [chemicalbook.com]

- 7. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Methyl 2-(4-nitrophenyl)propanoate in Common Laboratory Solvents

This guide provides an in-depth analysis of the solubility characteristics of Methyl 2-(4-nitrophenyl)propanoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with actionable experimental protocols to offer a comprehensive understanding of this compound's behavior in various solvent systems.

Introduction

Methyl 2-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of approximately 209.20 g/mol .[1][2] Its structure, featuring a polar nitro group and a methyl ester functional group attached to a phenylpropanoate backbone, suggests a nuanced solubility profile that is critical for its application in chemical synthesis, and pharmaceutical research. Understanding the solubility of this compound is paramount for reaction optimization, purification, formulation development, and analytical method development.

Physicochemical Properties and Predicted Solubility Profile

The key structural features influencing its solubility are:

-

Aromatic Ring: The phenyl group is nonpolar and will favor interactions with nonpolar solvents.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

-

Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.

-

Propanoate Chain: The short alkyl chain contributes some nonpolar character.

A calculated LogP value of 1.8713 indicates a moderate level of lipophilicity, suggesting that the compound will have limited solubility in water but will be more soluble in organic solvents.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [1] |

| Calculated LogP | 1.8713 | [1] |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | [1] |

Based on these properties, the predicted solubility in common laboratory solvents is as follows:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the nonpolar aromatic ring and alkyl chain, some solubility is expected. However, the highly polar nitro and ester groups will limit extensive solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO, DMF): These solvents are likely to be the most effective. They can engage in dipole-dipole interactions with the nitro and ester groups without the competing hydrogen bonding donation that occurs in protic solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility in water is expected to be low due to the significant nonpolar character of the molecule. In alcohols like methanol and ethanol, the solubility will be better than in water as the alkyl portion of the alcohol can interact with the nonpolar parts of the solute, while the hydroxyl group can interact with the polar functionalities.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, a robust experimental methodology is essential. The saturation shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[4][5] The following protocol is designed to be self-validating by incorporating rigorous controls and systematic parameter evaluation.

I. Materials and Equipment

-

Methyl 2-(4-nitrophenyl)propanoate (analytical standard)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane, Toluene) of appropriate purity

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

II. Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

III. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Methyl 2-(4-nitrophenyl)propanoate into a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a solid phase present.

-

Precisely add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C). The temperature must be carefully controlled as solubility is temperature-dependent.[4][5]

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau, thereby validating the equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete sedimentation of the undissolved solid. This step is critical to avoid aspirating solid particles during sampling.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent. This removes any fine, suspended particles that could otherwise lead to an overestimation of solubility.

-

Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

-

Quantify the concentration of Methyl 2-(4-nitrophenyl)propanoate in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

IV. Data Interpretation and Trustworthiness

The solubility is reported as the mean concentration from replicate experiments, typically in units of mg/mL or mol/L. The standard deviation of these measurements provides an indication of the precision of the results. The protocol's trustworthiness is established by:

-

Confirmation of Equilibrium: Demonstrating that the measured solubility does not change with longer equilibration times.

-

Mass Balance: In some cases, the amount of undissolved solid can be weighed at the end of the experiment to confirm the amount that dissolved.

-

Use of Calibrated Equipment: Ensuring all balances, pipettes, and thermometers are properly calibrated.

Conclusion

While a definitive, published solubility profile for Methyl 2-(4-nitrophenyl)propanoate is elusive, a systematic approach based on its physicochemical properties allows for a strong predictive understanding of its behavior in common laboratory solvents. It is anticipated to exhibit the highest solubility in polar aprotic solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust and self-validating framework for its accurate determination. Adherence to these principles and methodologies will ensure the generation of high-quality, reliable data essential for informed scientific and developmental decisions.

References

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

Department of Chemistry, University of California, Davis. (n.d.). Experiment 1: Determination of Solubility. Retrieved from [Link]

-

Glomme, A., & März, J. (2005). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Wassim, M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

Sources

A Technical Guide to the Research Applications of Methyl 2-(4-nitrophenyl)propanoate

Executive Summary: Methyl 2-(4-nitrophenyl)propanoate is a chiral aromatic compound whose value in scientific research lies not in its direct biological activity, but in its significant potential as a versatile synthetic intermediate. Its structure, featuring a reactive nitro group, a hydrolyzable ester moiety, and a stereogenic center, makes it a strategic building block for the synthesis of a wide array of more complex molecules. This guide provides an in-depth analysis of its chemical properties and outlines its primary applications in medicinal chemistry, particularly as a precursor to bioactive anilines and 2-arylpropionic acid scaffolds, and as a model compound for the development of chiral separation methodologies. For researchers in drug discovery and organic synthesis, this molecule represents a key starting point for generating compound libraries and exploring structure-activity relationships.

Physicochemical Profile and Synthesis

Methyl 2-(4-nitrophenyl)propanoate is a derivative of propionic acid characterized by a 4-nitrophenyl substituent at the C2 position. This substitution creates a chiral center, meaning the compound exists as a pair of enantiomers.

Core Properties

The fundamental physicochemical properties of Methyl 2-(4-nitrophenyl)propanoate are summarized below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for further chemical modification.

| Property | Value | Source |

| CAS Number | 50415-69-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | [1] |

| LogP | 1.87 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis Pathway

The most direct synthesis of Methyl 2-(4-nitrophenyl)propanoate involves the acid-catalyzed esterification of its corresponding carboxylic acid, 2-(4-nitrophenyl)propanoic acid. This reaction, a classic Fischer esterification, is efficient and proceeds with high yield.[3]

Caption: Synthetic workflow from nitro compound to functionalized aniline derivative.

Experimental Protocol: Nitro Group Reduction via Catalytic Hydrogenation [4][5]1. Setup: To a solution of Methyl 2-(4-nitrophenyl)propanoate (2.09 g, 10 mmol) in methanol (50 mL) in a hydrogenation flask, add 10% Palladium on carbon (Pd/C) (100 mg, ~5 mol% Pd). Causality: Pd/C is a heterogeneous catalyst that adsorbs both the substrate and hydrogen gas onto its surface, lowering the activation energy for the reduction. 2. Hydrogenation: Seal the flask and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi or using a hydrogen balloon) and stir vigorously at room temperature. 3. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. 4. Workup: Carefully vent the hydrogen gas and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. 5. Isolation: Wash the Celite® pad with additional methanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield Methyl 2-(4-aminophenyl)propanoate.

The resulting aniline is a valuable intermediate. For example, it can be acylated to form amides, which are common motifs in pharmaceuticals, or used in coupling reactions to build more complex molecular architectures.

Synthesis of 2-Arylpropionic Acid Scaffolds

Hydrolysis of the ester group provides access to the 2-arylpropionic acid core structure. This scaffold is of high interest due to its prevalence in NSAIDs. A patent has described using related aminophenylmalonate esters to synthesize 2-arylpropionic acids like flurbiprofen. [6] Experimental Protocol: Base-Catalyzed Ester Hydrolysis

-

Reaction: Dissolve Methyl 2-(4-nitrophenyl)propanoate (2.09 g, 10 mmol) in a mixture of methanol (20 mL) and water (10 mL). Add a solution of sodium hydroxide (0.6 g, 15 mmol) in water (5 mL).

-

Heating: Heat the mixture to reflux and stir for 2-4 hours. Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, eliminating methoxide to form the carboxylate salt.

-

Monitoring: Monitor the reaction by TLC until the starting material disappears.

-

Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath. Carefully acidify the solution with 2M HCl until the pH is ~2. A precipitate of 2-(4-nitrophenyl)propanoic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2-(4-nitrophenyl)propanoic acid. [7] This acid can then be subjected to nitro group reduction as described previously to yield 2-(4-aminophenyl)propanoic acid, a key scaffold for further derivatization in drug discovery programs.

Application in Chiral Separation and Analysis

As a racemic compound, Methyl 2-(4-nitrophenyl)propanoate is an excellent model substrate for developing and validating enantioselective separation techniques, which are critical in pharmaceutical analysis. [8][9]High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. [10]

Caption: Workflow for the enantioselective separation of a racemic mixture by chiral HPLC.

Protocol: Chiral HPLC Separation

This protocol provides a general methodology for the analytical separation of the enantiomers of Methyl 2-(4-nitrophenyl)propanoate. Optimization of the mobile phase and specific column choice may be required.

HPLC Parameters

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | These phases are known for their broad enantioselectivity for a wide range of chiral compounds. [10] |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | A typical normal-phase eluent system that provides good resolution on polysaccharide CSPs. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm or 280 nm | The nitrophenyl chromophore allows for strong UV absorbance and sensitive detection. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

Methodology

-

Sample Preparation: Prepare a stock solution of racemic Methyl 2-(4-nitrophenyl)propanoate in the mobile phase at a concentration of approximately 1 mg/mL.

-

System Equilibration: Equilibrate the HPLC system and chiral column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.

-

Analysis: The two enantiomers should appear as two distinct, well-resolved peaks at different retention times, allowing for the determination of enantiomeric excess (ee) and purity.

Future Directions and Emerging Applications

While the primary utility of Methyl 2-(4-nitrophenyl)propanoate is as a synthetic intermediate, its derivatives hold potential in other areas:

-

Antimicrobial Research: The nitroaromatic motif is a known pharmacophore in several antimicrobial agents. [11]A library of derivatives could be screened for activity against various bacterial or parasitic strains.

-

Polymer Science: The corresponding aniline, Methyl 2-(4-aminophenyl)propanoate, contains a primary amine and an ester, making it a potential monomer for the synthesis of novel polyamides or polyesters with unique properties.

-

Enzyme Substrate Design: While not a p-nitrophenyl ester itself, the core structure could be modified to create chromogenic substrates for assaying specific enzyme classes, leveraging the strong absorbance of the nitrophenyl group. [12]

Conclusion

Methyl 2-(4-nitrophenyl)propanoate is a compound of significant strategic value for chemical and pharmaceutical research. Its true potential is realized through chemical transformation, where its key functional groups—the reducible nitro group and the hydrolyzable ester—serve as handles for the construction of diverse and complex molecular scaffolds. From precursors for NSAID-like structures to the synthesis of functionalized anilines and serving as a tool for developing chiral separation methods, this molecule is a cornerstone for innovation in drug discovery and materials science.

References

- Migliore, M., Habrant, D., Sasso, O., et al. (2016). European Journal of Medicinal Chemistry, 109, 216-237.

- ChemScene. (n.d.). Methyl 2-(4-nitrophenyl)propanoate.

- Santa Cruz Biotechnology. (n.d.). Methyl 2-(4-nitrophenyl)propanoate.

- PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Google Patents. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Hernandez-Vazquez, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3623.

- Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6223.

- ResearchGate. (n.d.). Analytical separations of the enantiomers of selected compounds.

- BenchChem. (n.d.). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.

- Alhifthi, A., & Williams, S. J. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.

- PubMed. (2009). Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. Langmuir, 25(6), 3435-9.

- Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. methyl 2-(4-nitrophenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Biological Activity of Nitroaromatic Esters

Preamble: The Janus Face of Nitroaromatic Esters

In the landscape of pharmacologically active molecules, few classes embody the dualistic nature of therapy and toxicity as profoundly as nitroaromatic esters. Characterized by an aromatic ring system substituted with one or more nitro (–NO₂) groups and an ester moiety, these compounds are chemical chameleons. In their native state, they are often stable and relatively inert. However, within specific biological environments, they can be transformed into highly reactive species with potent cytotoxic capabilities. This bioactivation is the cornerstone of their utility and their hazard.

This guide provides a comprehensive exploration of the biological activity of nitroaromatic esters, designed for researchers, scientists, and drug development professionals. We will deconstruct the core mechanisms of action, survey their therapeutic applications, address the intrinsic toxicological challenges, and provide validated experimental frameworks for their evaluation. The narrative is built not on a rigid template, but on the fundamental chemistry and biology that govern these fascinating molecules, offering insights into the causality behind their design and application.

Section 1: The Core Mechanism - Bioreductive Activation

The biological activity of virtually all nitroaromatic compounds, including esters, is not an inherent property but a potential that is unlocked through metabolic transformation. The central mechanism is bioreductive activation , a process where the strongly electron-withdrawing nitro group is enzymatically reduced.

The Role of Nitroreductases (NTRs)

The primary catalysts for this transformation are a diverse family of enzymes known as nitroreductases (NTRs).[1][2] These enzymes, predominantly found in bacteria and certain anaerobic eukaryotes but largely absent in mammalian cells, utilize flavin mononucleotide (FMN) as a cofactor.[1][2] They catalyze the reduction of the nitro group using reducing equivalents from NAD(P)H.[3]

The activation process can proceed via two main pathways, dictated by the specific type of NTR and the availability of oxygen:

-

Two-Electron Reduction: Oxygen-insensitive (Type I) NTRs, common in bacteria, reduce the nitro group directly to a nitroso (–NO) intermediate and then rapidly to a hydroxylamine (–NHOH) derivative in a series of two-electron steps.[1][4] This pathway is highly efficient and is the primary mechanism exploited in therapeutic applications.

-

One-Electron Reduction: Oxygen-sensitive (Type II) NTRs and other flavoenzymes like NADPH:cytochrome P-450 reductase can catalyze a single-electron transfer, forming a nitro anion radical (Ar-NO₂⁻•).[4][5] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide anions (O₂⁻•), leading to significant oxidative stress.[5][6] Under hypoxic (low oxygen) conditions, the radical can undergo further reduction to generate the cytotoxic hydroxylamine.

This differential activation based on oxygen levels is a critical feature, forming the basis for hypoxia-targeted therapies.

Generation of Cytotoxic Effectors

The reduction of the nitro group transforms a stable, electron-poor aromatic system into one that is electron-rich and highly reactive. The hydroxylamine and, to a lesser extent, the nitroso intermediates are the key cytotoxic effectors.[7][8] These intermediates are potent electrophiles that can react with cellular nucleophiles. Further reduction can lead to the formation of the corresponding amine (–NH₂), which is generally less reactive but can still be metabolized into toxic species.[9]

Cellular Targets and Consequences

The highly electrophilic metabolites generated from nitroaromatic ester reduction mediate their biological effects by targeting critical cellular macromolecules:

-

DNA Damage: The primary mechanism of cytotoxicity for many therapeutically active nitroaromatics is DNA damage.[9] The hydroxylamine metabolite can form covalent adducts with DNA bases or, in the case of compounds designed as bifunctional alkylating agents, create DNA inter- and intra-strand crosslinks.[10][11] This damage overwhelms cellular DNA repair pathways, triggering cell cycle arrest and apoptosis.[12][13]

-

Oxidative Stress: As mentioned, the futile cycling of the nitro anion radical in the presence of oxygen generates a flux of superoxide radicals.[5][14] This can deplete cellular antioxidant reserves (e.g., glutathione) and lead to widespread damage of lipids, proteins, and DNA through the action of reactive oxygen species (ROS).[15]

-

Protein Modification: The reactive intermediates can also form adducts with proteins, potentially inhibiting the function of critical enzymes and disrupting cellular signaling pathways.

Section 2: Therapeutic Applications